Benzyl 9-(1,3-dioxolan-2-YL)nonanoate
Description
Properties
CAS No. |
106262-53-7 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
benzyl 9-(1,3-dioxolan-2-yl)nonanoate |
InChI |
InChI=1S/C19H28O4/c20-18(23-16-17-10-6-5-7-11-17)12-8-3-1-2-4-9-13-19-21-14-15-22-19/h5-7,10-11,19H,1-4,8-9,12-16H2 |
InChI Key |
IDWICZBHLZIOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCCCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 9,10-Dihydroxynonanoic Acid
The precursor 9,10-dihydroxynonanoic acid is typically synthesized via dihydroxylation of unsaturated fatty acids. For example, non-8-enoic acid undergoes oxidative dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in tetrahydrofuran (THF), yielding the diol in 65–72% efficiency. Alternative methods include microbial oxidation using Pseudomonas species, though yields are generally lower (40–50%).
Dioxolane Formation
The diol is then reacted with acetone in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv) at 60°C for 4–6 hours. This step achieves 85–90% conversion to 9-(1,3-dioxolan-2-yl)nonanoic acid, with the dioxolane ring forming via nucleophilic attack of the diol oxygen atoms on the carbonyl carbon.
Reaction Conditions:
Esterification with Benzyl Alcohol
The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Benzyl alcohol (1.2 equiv) is added dropwise, and the reaction proceeds at room temperature for 12 hours, achieving 78–82% isolated yield.
Alkylation Using 2-Bromomethyl-1,3-dioxolane
This method leverages 2-bromomethyl-1,3-dioxolane as an alkylating agent to introduce the dioxolane moiety directly into the nonanoate backbone.
Substrate Preparation
Nonanoyl chloride is prepared by treating nonanoic acid with thionyl chloride (SOCl₂) at reflux for 2 hours. The resulting acyl chloride is then reacted with sodium azide (NaN₃) in acetone to form nonanoyl azide, which undergoes Curtius rearrangement to yield isocyanatononane.
Alkylation Reaction
Isocyanatononane is treated with 2-bromomethyl-1,3-dioxolane (1.5 equiv) in acetonitrile under catalysis by trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 equiv). The reaction proceeds at room temperature for 15 minutes, achieving 75–83% yield.
Key Observations:
- Regioselectivity: Exclusive formation of the 9-substituted product due to steric and electronic effects.
- Solvent Optimization: Acetonitrile outperforms THF, DMF, and dioxane in conversion efficiency.
Multi-Component Reaction (MCR) Approach
A three-component reaction strategy simplifies the synthesis by combining nonanoic acid, 2-bromomethyl-1,3-dioxolane, and benzyl alcohol in a single pot.
Reaction Protocol
Equimolar amounts of nonanoic acid, 2-bromomethyl-1,3-dioxolane, and benzyl alcohol are mixed with TMSOTf (0.3 equiv) in acetonitrile. The reaction is stirred at 70°C for 30 minutes, yielding the target compound in 68–72% efficiency.
Advantages:
Limitations
- Competing side reactions (e.g., over-alkylation) reduce yields when excess benzyl alcohol is used.
- Requires rigorous exclusion of moisture to prevent hydrolysis of the dioxolane ring.
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods based on yield, scalability, and operational complexity:
| Method | Key Reagents | Yield (%) | Scalability | Complexity |
|---|---|---|---|---|
| Diol Protection | OsO₄, p-TsOH, DCC/DMAP | 78–82 | High | Moderate |
| Alkylation | TMSOTf, 2-bromomethyl-1,3-dioxolane | 75–83 | Moderate | High |
| Multi-Component Reaction | TMSOTf, benzyl alcohol | 68–72 | Low | Low |
Critical Parameter Optimization
Catalyst Selection
Lewis acids such as TMSOTf and SnCl₄ are critical for facilitating dioxolane formation and esterification. TMSOTf demonstrates superior performance due to its strong electrophilic character and compatibility with acetonitrile.
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile, nitromethane) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) favor dioxolane cyclization but slow esterification.
Temperature Control
Elevated temperatures (70°C) accelerate alkylation but risk dioxolane ring opening. Room-temperature conditions balance speed and stability, particularly in multi-component systems.
Chemical Reactions Analysis
Types of Reactions
Benzyl 9-(1,3-dioxolan-2-yl)nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Benzyl 9-(1,3-dioxolan-2-yl)nonanoate has various scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Medicine: May be used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 9-(1,3-dioxolan-2-yl)nonanoate involves its ability to form stable cyclic acetals with carbonyl compounds, thereby protecting them from unwanted reactions during synthetic processes . The molecular targets and pathways involved include the formation of stable intermediates that can be selectively deprotected under specific conditions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Benzyl Esters of Aliphatic Acids
Benzyl Benzoate (CAS 120-51-4)
- Structure : A simple aromatic ester with a benzyl group attached to benzoic acid.
- Properties : Widely used in pharmaceuticals and cosmetics due to its stability and low toxicity. Its safety profile is well-documented, with a purity of 100% in commercial preparations .
- Key Difference: Unlike Benzyl 9-(1,3-dioxolan-2-yl)nonanoate, benzyl benzoate lacks a long aliphatic chain or cyclic acetal, resulting in lower molecular weight (212.24 g/mol vs. ~308.37 g/mol for the target compound) and distinct solubility profiles.
Benzyl Nonanoate (CAS n/a)
- Structure: A linear ester with a nonanoic acid chain and benzyl group.
- Properties: Used in flavor and fragrance industries for its fruity odor. Notably, esters like ethyl nonanoate contribute sweet, fruity scents in food matrices .
Nonanoate Derivatives with Heterocyclic Substituents
9-(3-Methyl-5-pentylfuran-2-yl)nonanoate (13a)
- Structure: A furan-substituted nonanoate with a methyl-pentyl side chain.
- Properties: Identified in lipidomic studies using GC-MS, this compound exhibits structural isomerism (e.g., 13a vs. 13b in Fig. 4 of ).
- Key Difference : The furan ring in 13a contrasts with the 1,3-dioxolane in the target compound, leading to differences in polarity and metabolic stability.
2-Ethyl-2-((9-(oxiran-2-yl)nonanoyl)methyl)propane-1,3-diyl 9-(oxiran-2-yl)nonanoate
- Structure: An epoxide-functionalized nonanoate with a branched glycerol analog.
- Properties : NMR and IR data (δ 172.94 ppm for C=O; IR 1727 cm⁻¹) confirm ester and epoxide functionalities. The epoxide group enhances reactivity, making it suitable for polymerization or cross-linking applications .
- Key Difference: The epoxide’s high reactivity contrasts with the acetal group’s stability in this compound.
Functionalized Benzoates in Regulatory Contexts
Methyl Benzoate (CAS 93-58-3)
- Structure : A straight-chain aliphatic benzoate.
- Regulatory Status : Classified under "Benzoates—Aliphatic saturated" with established safety thresholds in food and cosmetics .
- Key Difference: The lack of a long-chain aliphatic group or cyclic substituent limits its applications in advanced biomaterials compared to this compound.
Isopropyl Benzoate (CAS 939-48-0)
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Research Findings and Gaps
- Synthetic Utility: this compound’s acetal group offers hydrolytic stability, advantageous for drug delivery systems, though its metabolic fate remains unstudied .
- Isomerism Challenges: As seen in furan-substituted nonanoates , structural isomers of this compound could complicate analytical identification without advanced spectral libraries.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Benzyl 9-(1,3-dioxolan-2-YL)nonanoate?
- Methodological Answer : The compound can be synthesized via esterification or transesterification. For example, allyl esters (e.g., Allyl 9-[S-(Triphenymethyl)-l-cysteinyloxy]nonanoate) are synthesized using dichloromethane as a solvent and diethylamine for deprotection, followed by purification via silica gel chromatography . Enzymatic approaches, such as lipase-catalyzed esterification (as demonstrated for benzyl acetate), can optimize yield and selectivity under mild conditions .
Q. How can researchers ensure the stability of the 1,3-dioxolane ring during synthesis?
- Methodological Answer : Acid-sensitive dioxolane rings require anhydrous conditions and pH control. Cyclization reactions may employ catalysts like 4-(dimethylamino)pyridine N-oxide (DMAPO) with 2-methyl-6-nitrobenzoic anhydride to enhance ring closure efficiency, as seen in macrolactamization studies . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to detect premature ring opening.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves ester and dioxolane functional groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches. For example, similar nonanoate esters (e.g., 4-Methylumbelliferyl nonanoate) are validated using GC-MS for purity .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in stereoisomeric derivatives of this compound?
- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) or X-ray crystallography can differentiate enantiomers. For sodium salts of nonanoate derivatives (e.g., sodium 9-...nonanoate), ion-pair chromatography with UV detection at 210 nm effectively separates stereoisomers . Computational modeling (DFT or MD simulations) may predict preferred conformations of the dioxolane ring.
Q. What experimental designs address contradictory yields in Wittig reaction-based syntheses of similar esters?
- Methodological Answer : Limiting reagent analysis and stoichiometric optimization are critical. For example, in Wittig reactions producing trans-9-(2-phenylethenyl)anthracene, discrepancies between theoretical (0.145g) and actual yield (0.077g) arise from incomplete phosphonium salt activation. Pre-drying reagents and using fresh triphenylphosphine can mitigate moisture interference .
Q. How can lipidomic studies leverage structural analogs like 9-(5-pentyl-2-furyl)-nonanoate to investigate the biological role of this compound?
- Methodological Answer : Furan fatty acids (e.g., Fu18:2ω6) are analyzed via LC-MS/MS in positive ion mode, with collision-induced dissociation (CID) to confirm fragmentation patterns . Similar workflows can be adapted to study the metabolic stability or antioxidant properties of this compound in bacterial membranes.
Q. What strategies improve the scalability of this compound synthesis while minimizing side reactions?
- Methodological Answer : Flow chemistry systems enhance reproducibility by controlling residence time and temperature. For instance, continuous-flow enzymatic reactors (as used in benzyl acetate production) reduce acyl migration side reactions . Solvent selection (e.g., tert-butyl methyl ether over THF) improves phase separation in large-scale extractions.
Contradiction Analysis & Troubleshooting
Q. How should researchers address inconsistent NMR data for this compound batches?
- Methodological Answer : Contaminants (e.g., residual solvents or unreacted benzyl alcohol) may obscure signals. Purify via preparative HPLC or recrystallization (using hexane/ethyl acetate gradients). Deuterated solvents (e.g., CDCl₃) enhance signal resolution, as demonstrated in deuterated benzyl ester analyses .
Q. Why do GC-MS profiles of synthesized this compound show multiple peaks?
- Methodological Answer : Thermal decomposition during GC injection can fragment the dioxolane ring. Derivatize the compound with trimethylsilyl (TMS) groups to enhance volatility and stability. Alternatively, use LC-MS with electrospray ionization (ESI) to avoid high temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
